molecular formula C12H2Cl6O B196255 2,3,4,6,7,8-Hexachlorodibenzofuran CAS No. 60851-34-5

2,3,4,6,7,8-Hexachlorodibenzofuran

Cat. No.: B196255
CAS No.: 60851-34-5
M. Wt: 374.9 g/mol
InChI Key: XTAHLACQOVXINQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6,7,8-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of this compound often involves high-resolution gas chromatography and mass spectrometry techniques to ensure the purity and quality of the compound . These methods are essential for producing the compound in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives of dibenzofuran .

Scientific Research Applications

Chemical Properties and Identification

  • Chemical Formula: C₁₂H₂Cl₆O
  • Molecular Weight: 374.862 g/mol
  • CAS Registry Number: 60851-34-5
  • IUPAC Name: 2,3,4,6,7,8-Hexachlorodibenzofuran

Environmental Monitoring

Detection in Environmental Samples:
this compound is often monitored in soil and water samples due to its persistence and potential bioaccumulation. It is commonly found as a byproduct in:

  • Chlorine-bleached pulp and paper products.
  • Commercial organochlorine pesticides.
  • Incineration processes involving organic materials.

Data Table: Concentration Ranges in Environmental Samples

Sample TypeConcentration Range (ng/Kg)
Aquatic Life SamplesND to 1.40
Sediment SamplesND to 23.00
Soil SamplesND to 3.00

Toxicological Research

Health Effects:
Research indicates that exposure to this compound may lead to various health issues including carcinogenic effects. Studies have shown:

  • Limited evidence of carcinogenicity in experimental animals.
  • Potential reproductive and developmental toxicity observed in animal models.

Case Study: Toxicity Assessment
A study conducted on the effects of this compound on liver function in rodents demonstrated an increased incidence of hepatocellular carcinomas after prolonged exposure. This aligns with findings from other polychlorinated dibenzofurans which exhibit similar toxicological profiles .

Risk Assessment

Toxic Equivalency Factors (TEFs):
The World Health Organization has established TEFs for polychlorinated dibenzofurans to assess human health risks associated with exposure. The TEF for this compound is crucial for evaluating its impact alongside other dioxin-like compounds.

Data Table: TEF Values for Selected Compounds

CompoundTEF Value
This compound0.1
2,3,7,8-Tetrachlorodibenzo-p-dioxin1.0
1,2,3,7,8-Pentachlorodibenzofuran0.5

Applications in Research

Ecotoxicology Studies:
Research involving aquatic organisms has utilized this compound to study the effects of environmental pollutants on biodiversity and ecosystem health. These studies often focus on bioaccumulation and the long-term impacts of exposure on species survival.

Case Study: Aquatic Toxicity
In a controlled experiment assessing the effects of various concentrations of this compound on fish populations:

  • Fish exposed to higher concentrations exhibited significant behavioral changes and increased mortality rates.
  • The findings contributed to establishing safe exposure levels for aquatic life.

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2,3,7,8-Pentachlorodibenzofuran
  • 1,2,3,4,7,8-Hexachlorodibenzofuran
  • 1,2,3,6,7,8-Hexachlorodibenzofuran
  • 1,2,3,7,8,9-Hexachlorodibenzofuran
  • 1,2,3,4,6,7,8-Heptachlorodibenzofuran
  • Octachlorodibenzofuran

Uniqueness: 2,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Its high degree of chlorination makes it more persistent in the environment and potentially more toxic compared to less chlorinated congeners .

Biological Activity

2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health and ecological systems.

  • Chemical Formula : C12H2Cl6O
  • Molecular Weight : 360.9 g/mol
  • CAS Number : 60851-34-5

HxCDF exerts its biological effects primarily through binding to the AhR. This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon activation by HxCDF, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) in target genes, leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes play crucial roles in the metabolism of drugs and environmental chemicals .

Key Biological Effects:

  • Transcriptional Activation : HxCDF enhances the expression of genes involved in the metabolism of xenobiotics.
  • Immune System Modulation : It alters signaling pathways that can lead to immune dysfunction, including thymic atrophy and changes in T-cell differentiation .
  • Carcinogenic Potential : Studies suggest that HxCDF may contribute to carcinogenesis through mechanisms such as DNA damage and disruption of normal cell signaling pathways .

Toxicological Profile

The toxicological effects of HxCDF have been documented in various studies:

EffectDescription
Carcinogenicity Limited evidence suggests potential carcinogenic effects in animal models. For instance, exposure to related compounds has been linked to increased incidences of liver cancer .
Reproductive Toxicity Prenatal exposure has resulted in congenital anomalies and deficits in cognitive development in exposed populations .
Developmental Effects Teratogenic effects have been observed in animal studies, including cleft palate and hydronephrosis .

Case Studies

Several epidemiological studies have investigated the effects of HxCDF exposure:

  • Yucheng Incident (Taiwan) : Individuals exposed to contaminated rice oil exhibited chloracne, elevated triglycerides, and neurological symptoms. Long-term follow-up revealed reproductive issues among children born to exposed mothers .
  • Environmental Exposure Studies : In a study assessing sediment contamination in aquatic environments, HxCDF was detected at low concentrations (up to 0.11 ng/Kg), indicating its persistence in ecosystems and potential bioaccumulation risks .

Environmental Persistence

HxCDF is characterized by its resistance to degradation, leading to accumulation in the environment. The half-lives of PCDFs in humans are significantly longer than those observed in experimental animals, highlighting concerns regarding chronic exposure risks .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3,4,6,7,8-Hexachlorodibenzofuran in environmental matrices?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting this compound at ultra-trace levels (pg/L or pg/g). Standard solutions (e.g., 50 µg/mL in nonane) are used for calibration, and isotopic dilution with 13C^{13}\text{C}-labeled analogs improves accuracy . For sediment or tissue samples, accelerated solvent extraction (ASE) followed by multi-step clean-up (e.g., sulfuric acid silica gel and activated carbon columns) is critical to remove matrix interferences .

Q. How should sample preparation protocols be optimized to minimize congener-specific losses?

Use surrogate recovery standards (e.g., 13C^{13}\text{C}-labeled this compound) to monitor extraction efficiency. Spike samples prior to extraction to account for matrix effects. For lipid-rich matrices, acid digestion with sulfuric acid is necessary to degrade organic matter without decomposing target analytes .

Q. What are the critical parameters for validating analytical methods for this compound?

Method validation should include:

  • Linearity : Calibration curves spanning 0.08–1000 pg/µL .
  • Recovery rates : 70–120% for spiked samples .
  • Limit of detection (LOD) : ≤0.08 pg/µL for HRGC/HRMS .
  • Precision : Relative standard deviation (RSD) <15% for replicate analyses .

Advanced Research Questions

Q. How can co-eluting congeners be resolved during chromatographic analysis?

Use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) with a temperature gradient of 100°C (1 min) to 320°C (10 min) at 3°C/min. For isomers like 1,2,3,6,7,8-Hexachlorodibenzofuran, secondary confirmation with a DB-17 column is recommended to resolve retention time overlaps .

Q. What computational models predict the environmental persistence of this compound?

Atmospheric half-life (t1/2t_{1/2}) due to hydroxyl radical reactions is estimated at 3.74 days using the Atkinson–Kwok model. However, its vapor pressure (3.74×1083.74 \times 10^{-8} mm Hg) indicates predominant adsorption to particulate matter, requiring fugacity models (e.g., Level III) to simulate air–soil–water partitioning .

Q. How do congener-specific toxicity equivalency factors (TEFs) influence risk assessment?

This congener has a TEF of 0.1 (WHO-2005), implying 10% of the toxicity of 2,3,7,8-TCDD. When calculating total toxic equivalence (TEQ), use WHO guidelines to weight its contribution relative to other dioxin-like compounds .

Q. What statistical approaches address discrepancies in inter-laboratory data for this compound?

Apply robust regression analysis to harmonize datasets, using certified reference materials (CRMs) like BCR-607 (milk powder) for method validation. For outlier detection, use Grubbs’ test with a significance level of α=0.05 .

Q. Methodological Challenges & Contradictions

Q. Why do recovery rates vary between sediment and biological samples?

Sediments often show lower recoveries (e.g., 16±8.0%) due to strong binding with organic carbon, whereas biological tissues (e.g., serum) achieve higher recoveries (e.g., 52%) owing to efficient lipid dissolution . Contradictions arise when non-polar solvents (e.g., toluene) are used for lipid-rich samples, necessitating solvent optimization.

Q. How can conflicting data on atmospheric degradation pathways be resolved?

Discrepancies between modeled t1/2t_{1/2} (3.74 days) and field observations (longer persistence) stem from neglecting particulate-phase reactions. Incorporate aerosol–gas partitioning coefficients (KpK_p) into kinetic models to refine predictions .

Q. Regulatory & Compliance Considerations

Q. What air quality benchmarks apply to this compound in occupational settings?

The Canadian Ministry of Environment sets a screening level of 0.1 pg/m³ for this congener. Compliance requires quarterly air sampling with HRGC/HRMS and adherence to EPA Method 23 for emissions testing .

Properties

IUPAC Name

2,3,4,6,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAHLACQOVXINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052276
Record name 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60851-34-5
Record name 2,3,4,6,7,8-Hexachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60851-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6,7,8-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6,7,8-Hexachlorodibenzofuran
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Record name 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,6,7,8-Hexachlorodibenzofuran
2,3,4,6,7,8-Hexachlorodibenzofuran
2,3,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 4
2,3,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 5
2,3,4,6,7,8-Hexachlorodibenzofuran
Reactant of Route 6
2,3,4,6,7,8-Hexachlorodibenzofuran

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